4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine
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Overview
Description
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is an organic compound that features a nitro group, a thiazole ring, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitro Group: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the thiazole ring with the nitro-substituted aromatic amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Reduction: Formation of 4-amino-2-(4-p-tolyl-thiazol-2-yl)-phenylamine.
Substitution: Formation of halogenated derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine depends on its application:
Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-(4-methylthiazol-2-yl)-phenylamine
- 2-(4-p-Tolyl-thiazol-2-yl)-aniline
Uniqueness
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)15-9-22-16(18-15)13-8-12(19(20)21)6-7-14(13)17/h2-9H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXBXHFWKAJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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